18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]
CAS No.: 53478-57-2
Cat. No.: VC18485705
Molecular Formula: C44H88O6Sn
Molecular Weight: 831.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53478-57-2 |
|---|---|
| Molecular Formula | C44H88O6Sn |
| Molecular Weight | 831.9 g/mol |
| IUPAC Name | [dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate |
| Standard InChI | InChI=1S/2C18H36O3.2C4H9.Sn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;2*1-3-4-2;/h2*17,19H,2-16H2,1H3,(H,20,21);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
| Standard InChI Key | DETRKNZKHSAVIL-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Stereochemistry
The compound’s molecular formula, C₄₄H₈₈O₆Sn, reflects its dual 12-hydroxyoctadecanoate groups bonded to a central dibutylstannylene core . The IUPAC name, [dibutyl(12-hydroxyoctadecanoyloxy)stannyl] 12-hydroxyoctadecanoate, delineates its esterified tin center flanked by butyl and hydroxystearate substituents.
Key structural features include:
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A tetrahedral tin(IV) center coordinating two butyl groups and two oxygen atoms from the carboxylate linkages.
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Two 18-carbon hydroxy-fatty acid chains terminating in hydroxyl groups at the 7-position, enabling hydrogen bonding and surface-active behavior.
The canonical SMILES string (CCCCCCC(CCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC(CCCCCC)O)O) confirms the branching pattern and stereochemical arrangement.
Synthesis and Manufacturing
Reaction Pathway and Optimization
Synthesis typically proceeds via the condensation of dibutylstannylene oxide with 12-hydroxyoctadecanoic acid under anhydrous conditions. The reaction mechanism involves nucleophilic attack by the stannylene oxygen on the carbonyl carbon of the acid, followed by elimination of water.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate esterification but risk thermal decomposition |
| Solvent | Toluene or THF | Polar aprotic solvents enhance reactant solubility |
| Reaction Time | 6–12 hours | Prolonged durations improve conversion but may promote side reactions |
| Atmosphere | Nitrogen or argon | Prevents oxidation of tin centers |
Industrial-scale production, as reported by suppliers like Chemlyte Solutions and Shandong Mopai Biotechnology, emphasizes batch processing with post-synthesis purification via column chromatography to achieve ≥99% purity .
Structural and Electronic Features
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Peaks at δ 0.8–1.6 ppm correlate to butyl and alkyl chain protons, while hydroxyl protons appear as broad singlets near δ 2.4 ppm.
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¹¹⁹Sn NMR: A singlet at δ −180 to −220 ppm confirms the tetrahedral tin environment, excluding significant hypervalent interactions .
Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 831.9, consistent with the molecular weight. Fragmentation patterns indicate cleavage at the tin-oxygen bonds, yielding ions at m/z 459 (C₁₈H₃₆O₃⁻) and 373 (Sn(C₄H₉)₂O₂⁺).
Applications and Industrial Relevance
| Supplier | Purity | Form | Minimum Order |
|---|---|---|---|
| Chemlyte Solutions | 99.0% | Liquid | 100 g |
| Shandong Mopai Biotechnology | 99% | Powder | 1 g |
Pricing data remains proprietary, but bulk orders (≥1 kg) typically command economies of scale .
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